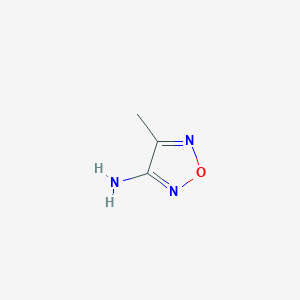

4-Methyl-1,2,5-oxadiazol-3-amine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-methyl-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c1-2-3(4)6-7-5-2/h1H3,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEJLLIYONRHBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80170139 | |

| Record name | Furazan, aminomethyl- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17647-70-0 | |

| Record name | 3-Amino-4-methylfurazan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17647-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furazan, 3-amino-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017647700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furazan, aminomethyl- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,2,5-oxadiazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Research Significance of Oxadiazole Isomers

Oxadiazoles (B1248032) exist in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole (B1194373). nih.gov While all isomers are of interest, the 1,2,4- and 1,3,4-oxadiazoles have been more extensively studied due to their broad range of chemical and biological properties. nih.govnih.gov These scaffolds are recognized for their chemical and thermal stability. nih.gov

The research into oxadiazole derivatives has been driven by their diverse pharmacological potential, including applications as antibacterial, antifungal, anticancer, and anti-inflammatory agents. tijer.org The 1,2,5-oxadiazole (also known as furazan) derivatives, while historically less explored, are gaining prominence for their unique applications in medicinal, material, and agricultural chemistry. researchgate.netcolab.ws

Structural Framework of 1,2,5 Oxadiazol 3 Amines and Their Academic Relevance

Conventional Synthetic Routes and Mechanistic Investigations

The traditional synthesis of the 1,2,5-oxadiazole ring system often involves cyclization reactions of precursor molecules. One of the most common methods is the cyclodehydration of α-dioximes (glyoximes). researchgate.net A notable approach involves using 1,1'-carbonyldiimidazole (B1668759) to induce the formation of 3,4-disubstituted 1,2,5-oxadiazoles from the corresponding bisoximes at room temperature. researchgate.netorganic-chemistry.org This method is advantageous as it allows for the preparation of these compounds, which can be energetic, at temperatures well below their decomposition points, enhancing safety and functional group compatibility. researchgate.netorganic-chemistry.org

Mechanistic studies have also pointed to the formation of the 1,2,5-oxadiazole ring from organic nitriles. researchgate.net The synthesis typically involves the cyclization of precursor nitriles or amidoximes under basic or thermal conditions. These foundational methods, including cycloaddition, dimerization, condensation, and thermolysis, form the basis for creating the core furazan (B8792606) structure. researchgate.netnih.gov

Development of Novel Synthetic Approaches and Catalytic Systems

Innovation in the synthesis of oxadiazoles (B1248032) has led to the development of novel reagents and catalytic systems designed to improve efficiency and mildness of reaction conditions. For the 1,2,5-oxadiazole N-oxide (furoxan) derivatives, a convenient method utilizes acidic alumina (B75360) as a catalyst for the cyclization of α-nitro-ketoximes. researchgate.net Another approach employs diphosphorus (B173284) tetraiodide as a mild condensing agent for the preparation of oxadiazoles from the oximes of α-diketones. researchgate.net

While many advanced catalytic systems have been developed for other oxadiazole isomers, they indicate a promising direction for furazan synthesis. For instance, a cobalt(II)-catalyzed three-component synthesis has been developed for 2,5-substituted 1,3,4-oxadiazoles. nih.gov Similarly, platinum(IV) has been shown to catalyze the 1,3-dipolar cycloaddition of nitrile oxides with nitriles to form 1,2,4-oxadiazoles under mild conditions. nih.gov Furthermore, a solvent- and catalyst-free [3 + 2] cycloaddition reaction has been used to create energetic polymers containing the furazan subunit, highlighting a green chemistry approach. nih.gov

Synthesis of Substituted 1,2,5-Oxadiazol-3-amines

The functionalization of the 1,2,5-oxadiazol-3-amine (B3056651) scaffold is crucial for developing analogs with diverse properties. This involves the introduction of various substituents, including complex heterocyclic systems and reactive functional groups like the nitro group.

The synthesis of 1,2,5-oxadiazol-3-amines bearing other heterocyclic rings has been successfully demonstrated, leading to complex hybrid molecules.

Pyrrole (B145914) Moiety: A key example is the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. This compound is selectively produced through the Paal–Knorr reaction of 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione (B30556). mdpi.com This reaction provides a direct method for linking a pyrrole ring to the 4-position of the furazan core. mdpi.com

| Reactants | Reagent/Conditions | Product | Reference |

| 1,2,5-Oxadiazole-3,4-diamine | 2,5-Hexanedione | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine | mdpi.com |

Thiazole (B1198619) Moiety: While direct synthesis linking a thiazole to a 1,2,5-oxadiazol-3-amine was not detailed in the provided results, strategies for synthesizing thiazole-substituted 1,3,4-oxadiazoles have been reported, which can inform potential routes. mdpi.com The general approach involves first constructing the thiazole ring, followed by the formation of the oxadiazole. For example, ethyl 2-(2-arylthiazol-4-yl)acetate is converted to the corresponding acetohydrazide, which is then cyclized using carbon disulfide and potassium hydroxide (B78521) to form the 5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol. mdpi.com

Other Oxadiazoles: The synthesis of molecules containing multiple furazan rings has been achieved. The energetic compound 4-[(4-nitro-l,2,5-oxadiazol-3-yl)-NNO-azoxyl]-l,2,5-oxadiazol-3-amine was synthesized in two steps from diaminofurazan. dtic.milresearchgate.net The process involves an initial oxidative dimerization of diaminofurazan using hydrogen peroxide and ammonium (B1175870) persulfate in sulfuric acid to yield a diaminoazoxyfurazan intermediate. dtic.mil

The introduction of a nitro group onto the 1,2,5-oxadiazol-3-amine core is of significant interest. Several synthetic pathways to achieve this have been established.

One common method to synthesize 4-Nitro-1,2,5-oxadiazol-3-amine involves the partial oxidation of 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with hydrogen peroxide in concentrated sulfuric acid. Another route involves the reaction of 4,4''-dinitro-3,3':4',3''-ter-1,2,5-oxadiazole with ammonia (B1221849) in solvents with low polarity.

The synthesis of the related energetic compound 4-[(4-nitro-l,2,5-oxadiazol-3-yl)-NNO-azoxyl]-l,2,5-oxadiazol-3-amine was achieved by the oxidation of one of the amino groups of diaminoazoxyfurazan using a mixture of hydrogen peroxide and ammonium persulfate in sulfuric acid. dtic.mil The concentration of nitric acid can be a critical factor in such reactions. For instance, in the nitration of a fused 5,7-diamino pyrimidine (B1678525) derivative of 1,2,5-oxadiazole, concentrated nitric acid selectively produced a nitramine derivative, whereas lower concentrations led to ring-opening products. rsc.org

| Precursor | Reagents/Conditions | Product | Reference |

| 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole | H₂O₂ / conc. H₂SO₄ | 4-Nitro-1,2,5-oxadiazol-3-amine | |

| Diaminoazoxyfurazan | H₂O₂ / (NH₄)₂S₂O₈ / H₂SO₄ | 4-[(4-nitro-l,2,5-oxadiazol-3-yl)-NNO-azoxyl]-l,2,5-oxadiazol-3-amine | dtic.mil |

| 5,7-diamino- researchgate.netdtic.miloxadiazolo[3,4-d]pyrimidine | 100% HNO₃ at 0°C | N-(5-amino-4,5-dihydro- researchgate.netdtic.miloxadiazolo[3,4-d]pyrimidin-7-yl)nitramide | rsc.org |

Stereoselective Synthesis and Enantiomeric Control Strategies

Stereoselective synthesis and the control of enantiomeric outcomes are advanced topics in chemical synthesis. While specific examples for this compound were not found, research into other oxadiazole isomers provides insight into potential strategies.

Significant progress has been made in the stereoselective synthesis of 1,2,4- and 1,3,4-oxadiazole (B1194373) derivatives. nih.govnih.gov One successful strategy involves starting with chiral α,β-unsaturated carboxylic acids derived from naturally occurring, optically active monoterpenes like (−)-myrtenal. nih.govnih.gov The 1,2,4-oxadiazoles are prepared via O-acylamidoxime intermediates, which are then cyclized. nih.gov A key step in achieving enantiomeric control is the use of stereoselective dihydroxylation, for example, using the OsO₄/N-methylmorpholine N-oxide (NMO) system, which produces α,β-dihydroxy 1,2,4-oxadiazoles in highly stereospecific reactions. nih.govnih.gov These approaches, while applied to different oxadiazole isomers, demonstrate the feasibility of using chiral precursors and stereoselective reagents to control the three-dimensional structure of the final molecule. nih.gov

Chemical Reactivity and Transformational Chemistry of 4 Methyl 1,2,5 Oxadiazol 3 Amine

Oxidation Reactions and Derived Products

The amino group of aminofurazans is susceptible to oxidation, yielding a variety of products depending on the oxidizing agent and reaction conditions. A common transformation is the oxidation of the amino group to a nitro group, converting aminofurazans into the corresponding nitrofurazans. This reaction is typically carried out using strong oxidizing mixtures. For instance, various aminofurazans have been successfully oxidized to their nitro counterparts using hydrogen peroxide-containing mixtures with reduced acidity. researchgate.net The reactivity of the aminofurazan in these oxidations is correlated with its ionization potential. researchgate.net

In the case of 3-amino-4-substituted furazans, the amino group can be oxidized to form azo, azoxy, and nitro compounds. researchgate.net For example, the oxidation of 3-(1-adamantyl)-4-aminofurazan with appropriate oxidizing agents leads to the corresponding azo, azoxy, and nitro derivatives. researchgate.net Similarly, the oxidation of 3,4-diaminofurazan (B49099) can yield 3-amino-4-nitrofurazan, a key precursor for other energetic materials. mdpi.com

A general method for the synthesis of nitrofurazans from aminofurazans involves the use of H₂O₂-containing oxidizing mixtures. researchgate.net A calculated analytical method has been developed to select the appropriate oxidizing mixture based on the ionization potentials of the aminofurazan. researchgate.net The oxidation of the two amino groups of 3-amino-4-(5-amino-4-cyano-1H-pyrazol-3-yl)-furazan to afford the dinitro product has been achieved using a mixture of 37% H₂O₂ with 98% H₂SO₄ in the presence of Na₂WO₄. mdpi.com

| Starting Material | Oxidizing Agent/Conditions | Product | Reference |

| Aminofurazans | H₂O₂-containing mixtures | Nitrofurazans | researchgate.net |

| 3-(1-Adamantyl)-4-aminofurazan | Oxidizing reagents | 3-(1-Adamantyl)-4-azofurazan, 3-(1-Adamantyl)-4-azoxyfurazan, 3-(1-Adamantyl)-4-nitrofurazan | researchgate.net |

| 3,4-Diaminofurazan | CH₃SO₃H-H₂O₂-Na₂WO₄ | 3-Amino-4-nitrofurazan | mdpi.com |

| 3-Amino-4-(5-amino-4-cyano-1H-pyrazol-3-yl)-furazan | 37% H₂O₂ / 98% H₂SO₄, Na₂WO₄ | 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan | mdpi.com |

Reduction Reactions and Amine Functionalization

The reduction of the oxadiazole ring in compounds like 4-Methyl-1,2,5-oxadiazol-3-amine can lead to various amines or alcohols under specific conditions. However, detailed studies on the reduction of this compound itself are not extensively documented in the provided literature. Generally, the 1,2,5-oxadiazole ring can be reduced, leading to the cleavage of the ring and the formation of diamino compounds or other reduced species. The specific products would depend on the reducing agent and the reaction conditions employed. For instance, the reduction of nitrofuran derivatives, which also contain a five-membered heterocyclic ring with a nitro group, by bacterial flavin protein leads to active intermediates that inhibit various cellular processes. ringbio.com This suggests that enzymatic reduction could be a potential pathway for the functionalization of oxadiazole rings.

Nucleophilic and Electrophilic Substitution Reactions on the Oxadiazole Ring

The 1,2,5-oxadiazole ring is generally considered electron-deficient, making it susceptible to nucleophilic attack. However, direct nucleophilic substitution on the carbon atoms of the this compound ring is not a commonly reported reaction. The presence of the amino group, an electron-donating group, can further complicate the reactivity of the ring towards nucleophiles.

Conversely, electrophilic substitution on the oxadiazole ring is also challenging due to the ring's electron-deficient nature. The carbon atoms of the 1,2,4-oxadiazole (B8745197) ring, a related isomer, are almost inert to electrophilic substitution reactions like halogenation, nitration, and acylation. chemicalbook.com This low reactivity towards electrophiles is likely to be similar for the 1,2,5-oxadiazole ring in this compound.

However, the amino group can direct electrophilic attack to the nitrogen atom. For example, acylation of the amino group is a common reaction. N-acylated furazan-3-amines have been synthesized and have shown biological activity. chim.it The reaction of 3-aminofurazan with sodium hydride and 3-methylbenzoyl chloride in DMF leads to the corresponding N-acylated product. chim.it

Cyclization Reactions Involving the Amine Functionality

The primary amine group of this compound is a versatile handle for constructing fused heterocyclic systems. One notable example is the Paal-Knorr synthesis, where a primary amine reacts with a 1,4-diketone to form a substituted pyrrole (B145914). wikipedia.orgalfa-chemistry.com This reaction has been applied to 1,2,5-oxadiazole-3,4-diamine, which selectively reacts with 2,5-hexanedione (B30556) to yield 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. mdpi.com This demonstrates that the amino group of an aminofurazan can readily participate in cyclization reactions to form new heterocyclic rings. wikipedia.orgalfa-chemistry.commdpi.com

The reaction typically proceeds under acidic conditions, where one carbonyl group of the diketone is protonated and then attacked by the enol form of the other carbonyl. wikipedia.org In the case of pyrrole synthesis, a primary amine is used, and the reaction is often carried out in the presence of a weak acid like acetic acid. organic-chemistry.org

| Reactants | Conditions | Product | Reference |

| 1,2,5-Oxadiazole-3,4-diamine, 2,5-Hexanedione | Acetic acid, 40–45 °C | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine | mdpi.com |

| 1,4-Diketone, Primary amine/Ammonia (B1221849) | Neutral or weakly acidic | Substituted pyrrole | organic-chemistry.org |

Derivatization Strategies for Targeted Research Applications

The functional groups of this compound offer multiple points for derivatization, enabling the synthesis of a wide range of analogs for targeted research applications, particularly in medicinal chemistry.

The primary amino group can be acylated to form amides, which can serve as bioisosteres of esters and amides, potentially leading to compounds with improved pharmacokinetic properties. nih.gov For example, N-dodecyl-5-substituted (hetero)aryl-1,3,4-oxadiazol-2-amines have been synthesized and evaluated as potential inhibitors of acetylcholinesterase and butyrylcholinesterase. nih.gov

Furthermore, the amino group can be used as a nucleophile in substitution reactions to attach various pharmacophores. For instance, the reaction of an aminofurazan with ω-chloroacyl chlorides yields ω-chloroalkanamides, which can be further modified. chim.it

The oxadiazole ring itself, although generally stable, can be a platform for creating more complex structures. For example, the synthesis of multicyclic oxadiazoles (B1248032) and 1-hydroxytetrazoles as energetic materials has been reported, showcasing the versatility of the oxadiazole core in materials science. osti.gov The development of derivatization reagents for amine analytes based on other heterocyclic cores suggests that similar strategies could be applied to this compound for analytical purposes. researchgate.net

| Derivatization Strategy | Reagents/Conditions | Potential Application | Reference |

| N-Acylation | Acyl chlorides, Sodium hydride/DMF | Enzyme inhibitors (e.g., cholinesterase) | chim.itnih.gov |

| N-Alkylation | ω-Chloroacyl chlorides | Introduction of linker chains for further functionalization | chim.it |

| Ring Annulation | Diketones (Paal-Knorr) | Synthesis of fused heterocyclic systems | mdpi.com |

| Synthesis of Multicyclic Systems | Various condensation and cyclization reactions | Energetic materials | osti.gov |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 4-Methyl-1,2,5-oxadiazol-3-amine, ¹H and ¹³C NMR would provide definitive information about the methyl and amino groups and the heterocyclic ring carbons.

Proton (¹H) NMR Spectroscopy

In the ¹H NMR spectrum of this compound, two key signals would be anticipated: one for the methyl group protons and another for the amine group protons.

Methyl Protons (CH₃): The protons of the methyl group attached to the oxadiazole ring are expected to appear as a singlet in the upfield region of the spectrum. In a related compound, 4-amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-oxide, the methyl group protons on the furoxan ring (a related N-oxide form of oxadiazole) resonate at approximately 2.36 ppm. uni.lumdpi.com

Amine Protons (NH₂): The protons of the primary amine group would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature. In a similar amino-oxadiazole derivative, a broad signal for the amino group was observed at 4.17 ppm in CDCl₃. mdpi.com In another complex derivative, the amino group protons were observed at 6.55 ppm in DMSO-d₆. uni.lumdpi.com

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, three distinct signals are expected.

Methyl Carbon (CH₃): This carbon would appear in the high-field (upfield) region of the spectrum. In a complex furoxan derivative containing a methyl group, the signal appeared at 10.4 ppm. mdpi.com

Oxadiazole Ring Carbons (C3 and C4): The two carbons of the oxadiazole ring are chemically non-equivalent and would produce separate signals in the downfield region. For comparison, in 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, the two oxadiazole ring carbons (C-N) appear at 153.1 ppm and 144.5 ppm. mdpi.com In another complex derivative, characteristic signals for the furoxan ring carbons were observed at 109.8 and 113.3 ppm. uni.lumdpi.com

Table 1: Comparative ¹H and ¹³C NMR Data for Related Amino-Oxadiazole Structures This table presents data from related compounds to infer the expected chemical shifts for this compound.

| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| 4-amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-oxide | Ring-CH₃ | 2.36 (in DMSO-d₆) | 10.4 (in DMSO-d₆) | uni.lumdpi.com |

| 4-amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-oxide | Ring-NH₂ | 6.55 (in DMSO-d₆) | - | uni.lumdpi.com |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine | Ring-NH₂ | 4.17 (in CDCl₃) | - | mdpi.com |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine | Oxadiazole Ring Carbons | - | 153.1, 144.5 (in CDCl₃) | mdpi.com |

Advanced Multinuclear NMR Techniques (e.g., ¹⁵N NMR)

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, can provide direct insight into the electronic environment of the nitrogen atoms in the oxadiazole ring and the amino group. researchgate.net Techniques such as ¹H-¹⁵N correlation spectroscopy (HSQC or HMBC) can be used to assign the nitrogen signals. For the oxadiazole ring, two distinct ¹⁵N signals would be expected, and a third for the amino group, each with a chemical shift characteristic of its specific chemical environment.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a molecule. For this compound (C₃H₅N₃O), the expected exact mass can be calculated and compared with the experimental value to confirm its identity.

Predicted mass spectrometry data for this compound suggests a monoisotopic mass of 99.04326 Da. uni.lu HRMS analysis of related compounds has been successfully used to confirm their chemical formulas. For instance, the [M+H]⁺ ion for 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine was calculated as 179.0927 and found to be 179.0930. mdpi.com

Table 2: Predicted Mass Spectrometry Data for this compound Data predicted based on the chemical structure.

| Adduct | Predicted m/z | Reference |

| [M+H]⁺ | 100.05054 | uni.lu |

| [M+Na]⁺ | 122.03248 | uni.lu |

| [M-H]⁻ | 98.035984 | uni.lu |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bonds of the amino group and C-H bonds of the methyl group, as well as vibrations associated with the oxadiazole ring.

N-H Stretching: The primary amine (NH₂) group typically shows two characteristic stretching vibrations in the region of 3500-3200 cm⁻¹. In related amino-oxadiazole derivatives, these bands have been observed around 3501 and 3386 cm⁻¹ uni.lumdpi.com and in a range of 3409-3211 cm⁻¹. mdpi.com

C-H Stretching: The methyl group would exhibit C-H stretching vibrations typically just below 3000 cm⁻¹.

C=N and N-O Stretching: The oxadiazole ring itself will have characteristic stretching vibrations for C=N and N-O bonds, typically appearing in the 1650-1500 cm⁻¹ region. For example, C=N double bond vibrations in a related structure were seen at 1633 cm⁻¹, with furoxan ring vibrations at 1598 and 1566 cm⁻¹. uni.lumdpi.com

Table 3: Key IR Absorption Bands from Related Amino-Oxadiazole Compounds

| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |

| Amino Group (NH₂) | 3501, 3386 | Asymmetric & Symmetric N-H Stretch | uni.lumdpi.com |

| Amino Group (NH₂) | 3409, 3328, 3255, 3211 | N-H Stretching Vibrations | mdpi.com |

| C=N Double Bond | 1633 | Ring C=N Stretch | uni.lumdpi.com |

| Oxadiazole/Furoxan Ring | 1598, 1566 | Ring Vibrations | uni.lumdpi.com |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive proof of a molecule's connectivity, conformation, and intermolecular interactions in the solid state. For novel compounds or when unambiguous structural confirmation is required, single-crystal X-ray diffraction is the gold standard.

While the use of this compound as a reactant in the synthesis of more complex molecules, such as hydroxylammonium frameworks for energetic materials, has been documented, specific, publicly available X-ray crystallographic data for the parent compound could not be retrieved in the conducted search. nih.govresearchgate.net Often, crystallographic data for starting materials are not published unless the study focuses specifically on the starting material itself. However, in studies of related energetic materials, crystal structure determination is a key component of the analysis, with data typically deposited in crystallographic databases. nih.gov

Interactive Table: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Volume | Data not available |

| Z | Data not available |

| Density (calculated) | Data not available |

| R-factor | Data not available |

| CCDC Deposition No. | Not found |

| Note: Extensive searches of scientific literature and crystallographic databases did not yield specific experimental X-ray diffraction data for this compound. |

Chromatographic Methods for Purity and Mixture Analysis (e.g., HPLC)

Chromatographic techniques are indispensable for assessing the purity of this compound and for analyzing reaction mixtures containing the compound. High-performance liquid chromatography (HPLC) is a particularly powerful tool for separating the target compound from impurities, starting materials, and by-products.

In synthetic procedures involving this compound, purification of the resulting products is often achieved through column chromatography, a fundamental chromatographic technique. google.com Commercial suppliers of this compound often provide analytical data sheets that may include HPLC, LC-MS (Liquid Chromatography-Mass Spectrometry), or UPLC (Ultra-Performance Liquid Chromatography) results to certify the purity of their product. ambeed.com These methods are capable of separating components of a mixture with high resolution, allowing for accurate quantification of purity.

The choice of HPLC method parameters is critical for achieving a successful separation. These parameters include:

Stationary Phase (Column): Typically, reversed-phase columns like C18 are used for polar organic molecules.

Mobile Phase: A mixture of aqueous and organic solvents (e.g., water and acetonitrile (B52724) or methanol), often with additives like acids or buffers to improve peak shape.

Flow Rate: Controls the speed at which the mobile phase passes through the column.

Detection: UV-Vis detectors are common, set to a wavelength where the analyte has strong absorbance.

Interactive Table: Illustrative HPLC Parameters for Analysis of Related Oxadiazole Compounds

| Parameter | Example Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Note: This table provides a general example of HPLC conditions that might be applicable for this compound. Specific, validated methods for this compound are not publicly documented in the searched literature. |

Computational Chemistry and Theoretical Investigations of 4 Methyl 1,2,5 Oxadiazol 3 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the geometric and electronic properties of heterocyclic compounds. For 4-Methyl-1,2,5-oxadiazol-3-amine, DFT calculations can elucidate key parameters that govern its reactivity and intermolecular interactions.

Theoretical studies on related 1,2,5-oxadiazole derivatives have demonstrated that the introduction of substituents significantly influences the electronic properties of the ring. nih.gov The amino and methyl groups in this compound are expected to modulate the electron density distribution across the furazan (B8792606) ring.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are fundamental descriptors of a molecule's reactivity. The HOMO energy is related to the electron-donating ability, while the LUMO energy corresponds to the electron-accepting ability. The HOMO-LUMO energy gap is an important parameter for predicting chemical reactivity and stability. nih.govscience.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

The molecular electrostatic potential (MEP) surface is another crucial tool derived from DFT calculations. It visualizes the charge distribution on the molecule, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites. nih.gov This information is vital for understanding how the molecule will interact with biological receptors or other reactants. For aminosubstituted oxadiazoles (B1248032), the MEP would likely show negative potential around the oxygen and nitrogen atoms of the ring and the amino group, indicating their susceptibility to electrophilic attack.

Table 1: Predicted Electronic Properties of this compound (Illustrative based on related compounds)

| Property | Predicted Value/Description | Significance |

| HOMO Energy | Relatively high | Indicates good electron-donating capacity, important for certain chemical reactions and biological interactions. |

| LUMO Energy | Relatively low | Suggests a capacity to accept electrons, influencing its reactivity profile. |

| HOMO-LUMO Gap | Moderate | A balance between stability and reactivity, crucial for potential drug-like properties. |

| Dipole Moment | Moderate to High | Influences solubility and the ability to engage in dipole-dipole interactions. chemicalbook.com |

| Molecular Electrostatic Potential (MEP) | Negative potential around the N-O-N moiety and the amino group; positive potential near the methyl group hydrogens. | Predicts sites for electrophilic and nucleophilic attack, guiding the understanding of intermolecular interactions. |

Note: The values in this table are illustrative and based on general principles of computational chemistry and data from related compounds. Specific DFT calculations would be required for precise values.

Molecular Docking Studies in Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug discovery to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein or enzyme (the receptor).

While specific molecular docking studies featuring this compound are not prominently reported, the 1,2,5-oxadiazole (furazan) ring is a recognized pharmacophore in medicinal chemistry. nih.gov Derivatives of this heterocycle have been investigated for various therapeutic activities. nih.govnih.gov Docking studies on these derivatives provide insights into the types of interactions the this compound scaffold could form with a receptor's active site.

Key interactions typically observed in docking studies include:

Hydrogen Bonding: The amino group and the nitrogen atoms of the oxadiazole ring are potential hydrogen bond donors and acceptors, respectively. These interactions are crucial for ligand-receptor recognition and binding affinity.

Hydrophobic Interactions: The methyl group can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

For example, in a hypothetical docking study of this compound with a target enzyme, the amino group might form a hydrogen bond with a backbone carbonyl or an acidic residue (e.g., aspartate, glutamate). The ring nitrogens could interact with hydrogen bond donors like serine or threonine. The methyl group could fit into a hydrophobic pocket lined with residues such as leucine, isoleucine, or valine.

Table 2: Potential Ligand-Receptor Interactions of this compound in a Hypothetical Active Site

| Functional Group of Ligand | Potential Interacting Residue(s) in Receptor | Type of Interaction |

| Amino Group (-NH2) | Aspartate, Glutamate, Serine, Threonine | Hydrogen Bond (Donor) |

| Oxadiazole Ring Nitrogens | Serine, Threonine, Tyrosine, Asparagine, Glutamine | Hydrogen Bond (Acceptor) |

| Methyl Group (-CH3) | Leucine, Isoleucine, Valine, Alanine | Hydrophobic Interaction |

| Oxadiazole Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking (if applicable) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net These models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for activity.

QSAR studies typically involve calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological. Statistical methods are then used to build a regression model that correlates these descriptors with the observed biological activity.

Although no specific QSAR models for this compound were found, QSAR studies on related heterocyclic compounds, such as aminobenzimidazole derivatives, have been successfully performed. nih.gov For a series of 1,2,5-oxadiazole derivatives, a QSAR model could be developed to predict their activity against a particular biological target.

The descriptors for a QSAR model of this compound and its analogues would likely include:

Electronic Descriptors: HOMO and LUMO energies, dipole moment, and charges on specific atoms.

Steric Descriptors: Molecular weight, molar volume, and surface area.

Hydrophobicity Descriptors: The partition coefficient (logP), which indicates how the molecule distributes between a lipid and an aqueous phase.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

A resulting QSAR equation might take the general form:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where c0, c1, c2, ... are coefficients determined from the regression analysis. Such a model could guide the synthesis of new derivatives with potentially enhanced activity by suggesting modifications that would optimize the key descriptors.

Table 3: Key Descriptor Classes for a Hypothetical QSAR Model of this compound Derivatives

| Descriptor Class | Example Descriptors | Potential Influence on Activity |

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Governs reactivity and polar interactions with the target. |

| Steric | Molecular Weight, Molar Volume, Surface Area | Determines the fit of the molecule in the receptor's binding site. |

| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions. |

| Topological | Connectivity Indices | Encodes information about the size, shape, and branching of the molecule. |

Theoretical Prediction of Reaction Pathways and Energetics

Computational chemistry can also be used to predict the most likely pathways for chemical reactions and to calculate the energetics of these pathways, including the energies of reactants, transition states, and products. This information is valuable for optimizing reaction conditions and understanding reaction mechanisms.

The synthesis of the 1,2,5-oxadiazole (furazan) ring typically involves the cyclization of α-dioximes. chemicalbook.comwikipedia.org For this compound, a plausible synthetic precursor would be an appropriately substituted glyoxime (B48743) derivative. Theoretical calculations can model the transition state of the ring-closing reaction, providing insights into the activation energy and the feasibility of the proposed synthetic route.

Furthermore, computational methods can explore the reactivity of the this compound molecule itself. For instance, the relative energies of different protonation states could be calculated to predict the most likely site of protonation. The energetics of various derivatization reactions, such as acylation of the amino group, could also be investigated to guide synthetic efforts.

A review of synthetic approaches for furoxans (1,2,5-oxadiazole-2-oxides) highlights the complexity of reactions involving this heterocyclic system, including the potential for ring-opening side reactions. nih.gov Theoretical studies can help to anticipate such side reactions by comparing the activation energies of different possible reaction pathways. For example, a computational study could compare the energy barrier for the desired C-N bond formation on the amino group versus a nucleophilic attack on the furazan ring itself. nih.gov

Table 4: Hypothetical Energetic Data for a Key Reaction Step in the Synthesis of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactant (Substituted Dioxime) | 0 | Starting material for cyclization. |

| Transition State | +ΔE_act | The energy barrier that must be overcome for the reaction to proceed. |

| Product (this compound) | -ΔE_rxn | The final product, with a negative relative energy indicating an exothermic reaction. |

Note: The values in this table are for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations of the reaction pathway.

Biological Activity and Pharmacological Potential of 4 Methyl 1,2,5 Oxadiazol 3 Amine Derivatives

Anticancer Activity and Underlying Mechanisms of Action

Derivatives of 1,2,5-oxadiazol-3-amine (B3056651) have shown considerable promise as anticancer agents, with research focusing on their ability to inhibit specific biological targets and their antiproliferative effects across various cancer cell lines.

Inhibition of Specific Biological Targets (e.g., Phosphoinositide 3-kinase γ)

While direct evidence specifically linking 4-Methyl-1,2,5-oxadiazol-3-amine derivatives to the inhibition of Phosphoinositide 3-kinase γ (PI3Kγ) is still emerging, the broader class of oxadiazole derivatives has been explored for kinase inhibition. The PI3K pathway is a critical signaling pathway that is often dysregulated in human cancers, making it an attractive target for novel anticancer therapies. nih.gov The structural features of oxadiazole derivatives make them suitable candidates for designing selective kinase inhibitors. Further research is needed to specifically elucidate the interaction of this compound derivatives with PI3Kγ and other cancer-related kinases.

Antiproliferative Effects in Various Cell Lines

Numerous studies have demonstrated the antiproliferative activity of oxadiazole derivatives against a range of human cancer cell lines. For instance, certain 1,3,4-oxadiazole (B1194373) derivatives have shown significant cytotoxicity against prostate (PC3), colorectal (HCT-116), hepatocellular carcinoma (HePG-2), cervical (HeLa), and breast cancer (MCF7) cell lines. nih.gov One study highlighted N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, with compounds 4l, 5a, 5c, and 5d showing notable anti-proliferative activity. nih.gov

Another study on novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors identified compounds with substantial anticancer activity against MCF-7, HCT116, and HepG2 cell lines. nih.gov Specifically, S-(2-(((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)(4-(trifluoromethyl)benzyl)amino) phenyl) ethanethioate (compound 7d) and 2-(((5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)methyl)(4-(trifluoromethyl)benzyl)amino) benzenethiol (B1682325) (compound 8b) were synthesized and evaluated. nih.gov

Research on oxadiazole-tethered indazole derivatives also revealed anti-proliferative activity in hepatocellular cell lines. researchgate.net These findings underscore the potential of the oxadiazole scaffold in developing new anticancer agents. While these studies focus on the broader oxadiazole class, they provide a strong rationale for the continued investigation of this compound derivatives for similar activities. A study on 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, a structurally related compound, also suggests potential pharmacological activity. researchgate.net

Table 1: Antiproliferative Activity of Selected Oxadiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 4l | PC3, HCT-116, HePG-2, HeLa, MCF7 | Not specified |

| 5a | PC3, HCT-116, HePG-2, HeLa, MCF7 | Not specified |

| 5c | PC3, HCT-116, HePG-2, HeLa, MCF7 | Not specified |

| 5d | PC3, HCT-116, HePG-2, HeLa, MCF7 | Not specified |

| 7d | MCF-7, HCT116, HepG2 | Not specified |

| 8b | MCF-7, HCT116, HepG2 | Not specified |

Data derived from studies on various 1,3,4-oxadiazole derivatives. nih.govnih.gov

Antimicrobial Activity (e.g., Antibacterial, Antifungal)

The 1,3,4-oxadiazole nucleus is a common feature in compounds exhibiting a wide range of antimicrobial activities. nih.gov Derivatives have been synthesized and tested against various pathogenic bacteria and fungi, showing promising results. For example, N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione demonstrated broad-spectrum antibacterial activity with minimal inhibitory concentrations (MIC) ranging from 0.5-8 μg/mL. nih.gov Specifically, piperazinomethyl derivatives 5c and 5d were effective against both Gram-positive and Gram-negative bacteria, while compounds 4j, 4l, 5a, and 5b showed potent activity against Gram-positive bacteria. nih.gov

Furthermore, some 2,5-disubstituted 1,3,4-oxadiazoles have shown antifungal activity. nih.gov The antimicrobial potential of these compounds is often attributed to the presence of the oxadiazole ring, which can interact with microbial enzymes and disrupt essential cellular processes. The exploration of this compound derivatives for their specific antimicrobial profiles is a logical next step in this research area.

Table 2: Antibacterial Activity of Selected 1,3,4-Oxadiazole N-Mannich Bases

| Compound ID | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 5c | Gram-positive & Gram-negative | 0.5 - 8 |

| 5d | Gram-positive & Gram-negative | 0.5 - 8 |

| 4j | Gram-positive | Not specified |

| 4l | Gram-positive | Not specified |

| 5a | Gram-positive | Not specified |

| 5b | Gram-positive | Not specified |

Data from a study on N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione. nih.gov

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of oxadiazole derivatives. A series of novel 5-{[4-(acetylamino) phenoxy] methyl}-1,3,4-oxadiazole-2-yl-sulfanyl-N-substituted-acetamide/propanamide derivatives were synthesized and tested for their in vivo anti-inflammatory activity. Among the synthesized compounds, one derivative (8c) was found to be the most active, showing an inhibition of 65.34% in a carrageenan-induced paw edema model. The mechanism of action for the anti-inflammatory effects of these compounds is thought to be related to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Antiviral Activity

The oxadiazole scaffold has been incorporated into various compounds with demonstrated antiviral activity. nih.govasm.org For instance, derivatives of 1,3,4-oxadiazole have been identified as inhibitors of HIV-1 Tat-mediated viral transcription. asm.org A high-throughput screen identified a 1,3,4-oxadiazole scaffold that, after optimization, led to derivatives with potent inhibitory effects on HIV-1 infectivity, with EC50 values as low as 0.17 µM. asm.org These findings suggest that the oxadiazole ring can serve as a valuable template for the design of novel antiviral agents. While specific studies on the antiviral activity of this compound derivatives are limited, the established antiviral potential of the broader oxadiazole class warrants further investigation.

Exploration of Other Pharmacological Applications

The versatility of the oxadiazole ring suggests that derivatives of this compound may possess other pharmacological activities worth exploring. The broader class of oxadiazoles (B1248032) has been investigated for a multitude of effects, including anticonvulsant, analgesic, and herbicidal properties. The unique structural features of this compound derivatives could lead to the discovery of novel therapeutic agents with unique mechanisms of action. Future research in this area is poised to uncover new and valuable applications for this promising class of compounds.

Structure-Activity Relationship (SAR) Studies for Medicinal Chemistry Optimization

The optimization of lead compounds is a critical process in medicinal chemistry, aiming to enhance efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. For derivatives of this compound, also known as 3-amino-4-methylfurazan, structure-activity relationship (SAR) studies are instrumental in guiding these modifications. Research has focused on substitutions at both the amino group (position 3) and the methyl group (position 4) of the 1,2,5-oxadiazole ring to explore and improve their pharmacological potential, particularly in the realm of antiplasmodial activity.

A notable lead compound, identified from the Malaria Box Project, is a 4-substituted 3-amino-1,2,5-oxadiazole that has demonstrated significant in vitro activity and selectivity against Plasmodium falciparum. mdpi.com This has spurred further investigation into its derivatives to understand the structural requirements for potent antiplasmodial effects.

Key areas of modification include the acylation of the 3-amino group and the variation of substituents at the 4-position of the oxadiazole ring. These studies have revealed that both the nature of the acyl group and the substitution pattern at the 4-position profoundly influence the antiplasmodial activity and cytotoxicity of these compounds. mdpi.comnih.gov

For instance, in a series of N-acylated derivatives of 3-aminofurazanes, the antiplasmodial activity was found to be strongly dependent on the nature of the acyl moiety. nih.gov Specifically, benzamide (B126) derivatives showed promising activity, and the substitution pattern on the phenyl ring of the benzamide was critical in modulating both activity and cytotoxicity. nih.gov

Furthermore, extensive investigation into the substituent at the 4-position of the 1,2,5-oxadiazole ring has highlighted its importance. Replacing the methyl group with various substituted phenyl rings has led to the discovery of new SARs. These studies indicate that the antiplasmodial activity and selectivity are highly dependent on the substitution pattern of this 4-phenyl moiety. mdpi.com

One of the most successful modifications involved the introduction of a 3-ethoxy-4-methoxyphenyl group at the 4-position. The resulting compound, N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide, exhibited potent in vitro activity against the chloroquine-sensitive NF54 strain of P. falciparum with an IC50 value of 0.034 µM and a high selectivity index of 1526. mdpi.com This underscores the significant positive impact of 4-(3,4-dialkoxyphenyl) substitution on both the activity and cytotoxicity of these 1,2,5-oxadiazole derivatives. mdpi.com

The following interactive table summarizes the structure-activity relationship data for a selection of 3,4-disubstituted 1,2,5-oxadiazole derivatives against P. falciparum (PfNF54) and L-6 cells, illustrating the impact of different substituents on their biological activity. mdpi.com

| Compound | R (Substituent at position 4) | R1 (Substituent on Benzamide at position 3) | PfNF54 IC50 (µM) | L-6 cells IC50 (µM) | Selectivity Index (SI) |

| 37 | 4-Fluorophenyl | 3-Methyl | >10 | >100 | - |

| 38 | 4-Nitrophenyl | 3-Methyl | 1.39 | 16.51 | 12 |

| 39 | 4-Aminophenyl | 3-Methyl | >10 | >100 | - |

| 40 | 4-Methoxyphenyl | 3-Methyl | 0.23 | 29.81 | 130 |

| 41 | 3,4-Dimethoxyphenyl | 3-Methyl | 0.04 | 43.12 | 1078 |

| 42 | 3,4-Diethoxyphenyl | 3-Methyl | 0.05 | 60.55 | 1211 |

| 51 | 3-Ethoxy-4-methoxyphenyl | 3-Methyl | 0.034 | 51.87 | 1526 |

| 52 | 3-Isopropoxy-4-methoxyphenyl | 3-Methyl | 0.041 | 47.23 | 1152 |

| 53 | 4-Ethoxy-3-methoxyphenyl | 3-Methyl | 0.049 | 39.76 | 811 |

These findings demonstrate that careful manipulation of the substituents on the 1,2,5-oxadiazole core can lead to the development of highly potent and selective agents for further preclinical evaluation. The 3-(3-methylbenzamido) substitution appears to have a notable impact, though it is not the sole determinant for high activity and selectivity. mdpi.com The primary driver for enhanced potency and reduced cytotoxicity in this series of compounds is the presence of a 3,4-dialkoxyphenyl substituent at the 4-position of the 1,2,5-oxadiazole ring. mdpi.com

Applications in High Energy Materials Research

Role as Precursors for High-Energy-Density Materials (HEDMs)

4-Methyl-1,2,5-oxadiazol-3-amine serves as a crucial starting material, or precursor, for the synthesis of more complex and powerful energetic compounds. The presence of the 1,2,5-oxadiazole (furazan) ring is a key feature, as this heterocyclic structure is known for its high positive enthalpy of formation, density, and thermal stability, all of which are desirable characteristics for HEDMs. rhhz.net The amino group on the furazan (B8792606) ring provides a reactive site for further chemical modifications, allowing for the construction of larger, more energetic molecules.

One of the primary applications of this compound is in the synthesis of fused heterocyclic systems. For instance, it is a model precursor of choice for creating mdpi.comnih.govrsc.orgoxadiazolo[2,3-a]pyrimidin-8-ium perchlorates, a new group of furazan-based energetic materials. mdpi.com The straightforward reaction of 3-amino-4-methylfurazan with 1,3-dicarbonyl compounds leads to the formation of these energetic salts, demonstrating its utility as a versatile building block. mdpi.comnih.gov The incorporation of the furazan core from this compound into these larger structures is a strategic approach to enhance the energetic performance of the final compound.

Synthesis and Characterization of Energetic Salts

A significant area of research has been the synthesis and characterization of energetic salts derived from this compound. These salts often exhibit improved thermal stability and handling characteristics compared to their neutral counterparts.

A notable example is the synthesis of mdpi.comnih.govrsc.orgoxadiazolo[2,3-a]pyrimidin-8-ium perchlorates. mdpi.comnih.gov A new, efficient method for their synthesis involves the cyclocondensation of 3-amino-4-methylfurazan with 1,3-diketones in the presence of perchloric acid (HClO₄). mdpi.comnih.gov For example, the reaction of 3-amino-4-methylfurazan with pentane-2,4-dione in a mixture of acetic acid and perchloric acid yields the corresponding 1,2,5-oxadiazolo[2,3-a]pyrimidin-8-ium perchlorate (B79767). mdpi.com The resulting energetic salts have been fully characterized using multinuclear NMR spectroscopy and X-ray crystal structure determinations. mdpi.comnih.gov

| Precursor | Reagent | Product | Reference |

| 3-amino-4-methylfurazan | Pentane-2,4-dione, HClO₄/AcOH | mdpi.comnih.govrsc.orgoxadiazolo[2,3-a]pyrimidin-8-ium perchlorate | mdpi.com |

| 3-amino-4-methylfurazan | Pentane-2,4-dione, HClO₄/CF₃CO₂H | mdpi.comnih.govrsc.orgoxadiazolo[2,3-a]pyrimidin-8-ium perchlorate | mdpi.com |

These synthesized salts exhibit promising energetic properties, including excellent burn rates and combustion behavior, making them valuable ingredients for advanced energetic material formulations. nih.gov

Development of Melt-Castable Energetic Materials (MCEMs)

Melt-castable energetic materials (MCEMs) are highly sought after for their ease of processing and application in various munitions. An ideal MCEM possesses a melting point between 80 and 120°C and a decomposition temperature at least 100°C higher than its melting point to ensure safe handling during the melt-casting process. nih.gov

While direct synthesis of a melt-castable explosive from this compound is not explicitly detailed in the provided research, the development of furazan-based compounds is a key strategy in this area. For example, compounds like 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (also known as LLM-172) are noted for their potential as melt-cast explosives due to their suitable melting points and good thermal stability. rhhz.netnih.gov The research into oxadiazole-based heterocycles, such as LLM-210, which has a melting point of 87°C and a decomposition temperature of 314°C, further underscores the importance of the oxadiazole structure in designing new MCEMs. osti.gov The structural motifs derived from precursors like this compound are integral to the design of new molecules with the desired melt-cast properties.

Evaluation of Safety Characteristics for Energetic Applications

The safety of energetic materials is paramount, and extensive testing is conducted to determine their sensitivity to external stimuli such as impact and friction. Research into the energetic derivatives of this compound includes a thorough evaluation of these safety parameters.

The mdpi.comnih.govrsc.orgoxadiazolo[2,3-a]pyrimidin-8-ium perchlorates synthesized from 3-amino-4-methylfurazan have undergone initial safety testing. mdpi.comnih.gov For the model compound derived from 3-amino-4-methylfurazan, the thermal stability was found to be comparable to that of the widely used explosive RDX, with a maximum heat release observed at 218-219°C. mdpi.com

In a related study, the introduction of a 5-methyl-1,2,4-oxadiazole (B8629897) moiety to a nitraminofurazan structure, a derivative concept, was shown to significantly improve insensitivity. The resulting compound, 3-nitramino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, exhibited an impact sensitivity of 37.8 J and was insensitive to friction at over 360 N, a marked improvement over more sensitive energetic materials. frontiersin.org This highlights a key strategy in energetic materials design: balancing high performance with enhanced safety, a goal to which derivatives of this compound can contribute.

| Compound | Impact Sensitivity (J) | Friction Sensitivity (N) | Decomposition Temp. (°C) | Reference |

| mdpi.comnih.govrsc.orgOxadiazolo[2,3-a]pyrimidin-8-ium perchlorate (from 3-amino-4-methylfurazan) | Not specified in snippet | Not specified in snippet | 218-219 | mdpi.com |

| 3-Nitramino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan | 37.8 | >360 | Not specified in snippet | frontiersin.org |

Investigation of Decomposition Mechanisms in Energetic Formulations

Understanding the decomposition mechanism of energetic materials is crucial for predicting their stability, performance, and safety. The decomposition of energetic compounds derived from this compound has been a subject of investigation.

For the model mdpi.comnih.govrsc.orgoxadiazolo[2,3-a]pyrimidin-8-ium perchlorate synthesized from 3-amino-4-methylfurazan, a probable initial decomposition mechanism has been proposed. This mechanism is consistent with the typical decomposition pathway of 1,2,5-oxadiazoles. The initial step involves the cleavage of two bonds within the 1,2,5-oxadiazole ring, leading to the formation of a nitrile product. mdpi.com This ring-opening is a characteristic disintegration process for this heterocyclic system. The resulting reactive intermediate can then undergo further transformations. mdpi.com

Thermogravimetric analysis (TGA) of this model compound showed a weight loss of approximately 19% at the decomposition temperature, which is close to the mass of a released acetonitrile (B52724) (MeCN) molecule, a phenomenon previously observed in the decomposition of other 1,2,5-oxadiazoles. mdpi.com X-ray diffraction analysis of the same compound indicated that one of the O-N bonds in the oxadiazole ring is significantly shorter than the other, which helps to explain the breaking of the longer, weaker bond during decomposition. mdpi.com

Process Development and Safety Considerations for Scalability

Process Hazard Assessment for Large-Scale Synthesis

A critical first step in the scalability of 4-Methyl-1,2,5-oxadiazol-3-amine synthesis is a thorough process hazard assessment. The 1,2,5-oxadiazole ring is known for its high energy content, which can lead to thermal instability and potential for explosive decomposition under certain conditions.

Key aspects of a process hazard assessment for this compound would include:

Thermal Stability Analysis: Differential Scanning Calorimetry (DSC) is an essential tool for evaluating the thermal stability of the starting materials, intermediates, and the final product. This analysis determines the onset of decomposition temperature and the energy released during decomposition. For instance, related energetic oxadiazole derivatives have been shown to possess high positive heats of formation, indicating significant stored energy. rsc.org

Impact and Friction Sensitivity: Given the energetic nature of the furazan (B8792606) ring, testing for sensitivity to mechanical stimuli such as impact and friction is crucial. Compounds with high sensitivity require specialized handling procedures and equipment to prevent accidental initiation. Studies on similar oxadiazole-tetrazole derivatives have highlighted the importance of these tests, with some compounds showing high insensitivity to impact (>40 J) and friction (>360 N), which is a desirable characteristic for safer handling. rsc.org

Exothermicity of Reactions: The synthesis of the oxadiazole ring often involves exothermic reactions. Understanding and quantifying the heat generated during each step is vital to prevent thermal runaways. This is typically achieved through reaction calorimetry studies.

Gas Evolution: Decomposition or side reactions can lead to the rapid evolution of gases, potentially causing a dangerous pressure buildup in a reactor. The potential for gas generation must be evaluated for all process steps.

The following table summarizes the key hazard assessment parameters for energetic materials like this compound.

| Hazard Parameter | Assessment Technique | Purpose |

| Thermal Stability | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | To determine decomposition temperature and exothermic activity. |

| Impact Sensitivity | Drop Hammer Test | To measure the material's sensitivity to impact energy. |

| Friction Sensitivity | Friction Test Apparatus | To assess the material's sensitivity to frictional forces. |

| Reaction Enthalpy | Reaction Calorimetry (RC1) | To quantify the heat evolved during chemical reactions. |

| Pressure Hazard | Adiabatic Dewar Calorimetry, Vent Sizing Package (VSP2) | To evaluate the potential for pressure buildup from gas evolution. |

This table is a generalized representation of hazard assessment for energetic compounds and specific values for this compound would need to be determined experimentally.

Optimization of Reaction Conditions for Industrial Viability and Safety

For the industrial production of this compound, reaction conditions must be optimized for safety, efficiency, and cost-effectiveness. Several strategies can be employed:

Continuous Flow Processing: Shifting from batch to continuous flow processing can significantly mitigate safety risks associated with highly exothermic reactions or unstable intermediates. Continuous flow reactors handle only small quantities of material at any given time, which minimizes the potential consequences of a thermal event and allows for better temperature control.

Reagent Dosing: For exothermic reactions, controlled, portion-wise addition of a reactive agent, rather than adding it all at once, can prevent the accumulation of unreacted reagents and a subsequent rapid release of energy.

Solvent Selection: The choice of solvent is critical. It should be inert to the reaction conditions, have a suitable boiling point for temperature control, and be able to dissolve the reactants and intermediates to ensure a homogeneous reaction.

Temperature and Pressure Control: Robust systems for monitoring and controlling temperature and pressure are non-negotiable. This includes cooling systems with sufficient capacity to handle the maximum potential exotherm and pressure relief systems to safely manage any unexpected gas evolution.

Catalyst Optimization: If a catalyst is used, its loading and activity must be carefully optimized. An overly active catalyst could lead to a dangerously fast reaction rate, while too little could result in a stalled reaction with an accumulation of reactive species.

A recent one-pot protocol for the synthesis of aminofurazans from bromomethyl ketones has been developed, which is noted to be amenable to scale-up. rsc.org The optimization of this process involved a systematic variation of reagent amounts, concentrations, reaction times, and temperatures to maximize yield and presumably enhance safety. rsc.org

Quality Control and Purity Assurance in Production Processes

Ensuring the quality and purity of the final this compound product is essential for its intended application. A robust quality control (QC) program is a critical component of the manufacturing process.

Key QC and purity assurance measures include:

Raw Material Specification: All incoming raw materials must be tested against established specifications to ensure they meet the required purity and quality standards.

In-Process Controls (IPCs): Regular monitoring of the reaction at various stages is necessary to ensure it is proceeding as expected. This can involve techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to track the consumption of reactants and the formation of the product.

Final Product Characterization: The final isolated product must be thoroughly analyzed to confirm its identity, purity, and consistency between batches. Standard analytical techniques for this purpose are outlined in the table below.

Impurity Profiling: It is crucial to identify and quantify any impurities in the final product. The synthesis of key potential impurities as analytical standards can aid in their detection and control. ciac.jl.cn

The following table details the common analytical methods for the quality control of oxadiazole derivatives.

| Analytical Technique | Purpose | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Structural Elucidation and Purity | Confirms the chemical structure and detects impurities with different chemical shifts. |

| Infrared (IR) Spectroscopy | Functional Group Identification | Confirms the presence of key functional groups (e.g., -NH₂, C=N, N-O). |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Provides a highly accurate molecular weight, confirming the elemental composition. |

| Elemental Analysis | Elemental Composition | Determines the percentage of Carbon, Hydrogen, and Nitrogen to verify the empirical formula. |

| High-Performance Liquid Chromatography (HPLC) | Purity Determination and Quantification | Separates the main compound from impurities and provides a quantitative measure of purity. |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring and Purity Check | A quick method to monitor the progress of a reaction and assess the purity of fractions. researchgate.net |

This table represents standard analytical methods used for the characterization of organic compounds and would be applicable to the quality control of this compound.

By implementing these rigorous process development and safety protocols, the large-scale production of this compound can be achieved in a manner that is both safe and economically viable, ensuring a consistent supply of high-purity material.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

The development of efficient and scalable synthetic pathways is crucial for the broader study and use of 4-Methyl-1,2,5-oxadiazol-3-amine. Future research is expected to refine current synthetic methods and uncover new ones.

Potential areas for synthetic advancement include:

Flow Chemistry: Utilizing continuous flow reactors could enhance production scalability and ensure consistent product quality.

Catalytic Methods: The discovery of novel catalysts may lead to more direct and atom-efficient synthetic routes, reducing both the number of steps and waste.

Microwave-Assisted Synthesis: This technique can potentially reduce reaction times and increase yields. researchgate.net

Mechanochemistry: Solvent-free reactions driven by mechanical force present an environmentally friendly and efficient alternative. researchgate.net

A significant area of future synthetic research involves the desilylative nitration of C,N-disilylated 3-amino-4-methylfurazan, offering a pathway to new derivatives. archive.org The reaction of 3-amino-4-methylfurazan with various nitrating agents is another promising area for creating novel compounds with potentially improved properties. [5, 7] For instance, one method involves the reaction of 3-amino-4-methylfurazan with a mixture of nitric acid and dinitrogen tetroxide at low temperatures to produce 3-nitroamino-4-methylfurazan. google.com Another documented synthesis involves reacting this compound with concentrated sulfuric acid and ammonium (B1175870) nitrate (B79036) at -10 °C. acs.org

Discovery of Undiscovered Biological Activities and Therapeutic Targets

While some biological activities of oxadiazole derivatives are known, the full therapeutic potential of this compound is yet to be fully explored. Future research should focus on identifying new biological functions and molecular targets.

Key areas for investigation include:

Antimicrobial Activity: A thorough screening of this compound and its derivatives against a wide range of bacteria and fungi is warranted, building on the known antimicrobial properties of some oxadiazoles (B1248032). acs.org

Anticancer Properties: The oxadiazole structure is a component of some anticancer drugs. acs.org Research into the cytotoxic effects of this compound on various cancer cell lines could open up new therapeutic avenues.

Enzyme Inhibition: Screening this compound against a library of enzymes could uncover novel inhibitory activities relevant to various diseases.

Agrochemical Applications: A patent has indicated that heterocyclic amide compounds incorporating the this compound structure exhibit significant herbicidal activity with high safety for crops and non-target organisms. mdpi.com Further investigation could lead to new agricultural products.

Advancements in Advanced Material Science Applications

The distinct structural and electronic characteristics of the 1,2,5-oxadiazole ring system position this compound as a valuable component for advanced materials.

Future material science research could explore:

Energetic Materials: The furazan (B8792606) ring is known for its high energy content. archive.org The development of new energetic materials based on this compound could result in next-generation propellants and explosives with enhanced performance and stability. [1, 3] A promising strategy is the use of size-matched hydrogen-bonded hydroxylammonium frameworks to improve the energetic properties and stability of these materials. [1, 3]

Coordination Polymers and Metal-Organic Frameworks (MOFs): The amine group and the nitrogen atoms of the oxadiazole ring can serve as ligands for metal ions, enabling the synthesis of coordination polymers and MOFs with potential applications in catalysis, sensing, and gas storage.

Organic Electronics: The electron-deficient nature of the oxadiazole ring suggests its potential use in organic light-emitting diodes (OLEDs) and other electronic devices.

Integration of Computational and Experimental Approaches for Rational Design

The combination of computational modeling and experimental validation is a potent tool for accelerating scientific progress. This integrated approach can guide the rational design of new derivatives of this compound with specific desired properties.

Future integrated research could involve:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can predict the geometric and electronic properties of this compound and its derivatives, aiding in the understanding of structure-property relationships.

Molecular Docking and Dynamics Simulations: In drug discovery, computational docking can predict how derivatives of this compound bind to biological targets. archive.org Molecular dynamics simulations can further analyze the stability of these interactions. archive.org

Virtual Screening: Large libraries of virtual compounds based on the this compound scaffold can be computationally screened to prioritize candidates for experimental synthesis and testing.

Challenges and Opportunities in Translational Research from Bench to Application

Translating laboratory discoveries into real-world applications is a significant challenge. For this compound, several obstacles must be addressed to realize its potential.

Challenges:

Scalable and Cost-Effective Synthesis: Creating a manufacturing process that is both economically feasible and environmentally sustainable is a primary hurdle.

Comprehensive Profiling: A thorough evaluation of the compound's properties, including long-term stability and performance, is necessary.

Regulatory Hurdles: Any potential therapeutic or agrochemical product must navigate a complex and stringent regulatory approval process.

Opportunities:

Unmet Needs: This compound and its derivatives could address numerous unmet needs in medicine, agriculture, and material science.

Interdisciplinary Collaboration: The varied potential applications of this molecule provide opportunities for collaboration among chemists, biologists, material scientists, and engineers, fostering innovation.

Platform Technology: The this compound structure can act as a versatile platform for creating a wide array of new molecules with customized functionalities.

常见问题

Q. Purity Assessment :

- HPLC : Purity ≥99.6% verified via reverse-phase chromatography .

- Elemental analysis : Matching calculated vs. observed C, H, N percentages (e.g., C 30.51% calc. vs. 30.41% obs.) .

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:

- Single-crystal XRD : Resolves bond lengths (mean C–C = 0.002 Å), torsion angles (e.g., 20.2° between flanking and central oxadiazole rings), and hydrogen-bonding networks (N–H⋯N, Table 1) .

- NMR spectroscopy : H and C NMR confirm substituent integration (e.g., methyl groups at δ 2.1–2.3 ppm) and amine proton environments .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 229.16 for CHFNO derivatives) .

Advanced: How does the electronic and steric configuration of this compound influence its application in high-energy materials (HEMs)?

Answer:

- Low hydrogen content : Reduces sensitivity to detonation while maintaining high heat of formation (~250 kJ/mol), critical for HEMs .

- Amino group reactivity : Facilitates dimerization (e.g., 4,4′-azobis derivatives) or coordination with metals, enhancing thermal stability (T >450 K) .

- Crystallographic symmetry : Twofold rotation axis in derivatives improves packing density (1.85 g/cm), correlating with detonation velocity (~9,000 m/s) .

Table 1 : Key structural parameters for HEM applications

| Parameter | Value | Impact on Performance |

|---|---|---|

| Hydrogen bond length (Å) | 2.89 (N–H⋯N) | Stabilizes crystal lattice |

| Torsion angle (°) | 20.2 (inter-ring) | Reduces steric strain |

| Detonation velocity | 8,500–9,200 m/s | Comparable to HMX |

Advanced: What contradictions exist in reported synthetic yields, and how can they be resolved?

Answer:

- Yield variability : Discrepancies arise from precursor purity (e.g., nitro impurities reduce stannous chloride efficiency) or recrystallization solvents (ethyl acetate/ether vs. acetone) .

- Mitigation strategies :

Advanced: What pharmacological mechanisms are hypothesized for this compound derivatives?

Answer:

- Rho kinase inhibition : Derivatives like SB-772077-B ([4-(7-((3-amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine]) exhibit IC <10 nM by competitively binding ATP pockets, validated via pulmonary vasodilation assays .

- Anticancer activity : Oxadiazole scaffolds induce apoptosis via ROS generation (EC ~15 µM in MCF-7 cells) and topoisomerase II inhibition .

Retrosynthesis Analysis